

Application Notes and Protocols: Synthesis of 4-(5-methyl-3-isoxazoly)Benzoic Acid

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Compound of Interest

Compound Name: 4-(5-methyl-3-isoxazoly)Benzoic acid

Cat. No.: B1429139

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Abstract

This document provides a detailed, step-by-step protocol for the synthesis of **4-(5-methyl-3-isoxazoly)benzoic acid**, a key intermediate in pharmaceutical research. The synthesis is a three-step process commencing with the Fischer esterification of 4-acetylbenzoic acid, followed by a Claisen condensation to form a β -diketone intermediate, and culminating in a cyclization reaction with hydroxylamine hydrochloride and subsequent hydrolysis to yield the final product. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Substituted isoxazoles are a prominent class of heterocyclic compounds that are integral to the development of various therapeutic agents. The title compound, **4-(5-methyl-3-isoxazoly)benzoic acid**, serves as a crucial building block in medicinal chemistry. The synthetic route outlined herein is a robust and efficient method for the preparation of this valuable molecule.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of Methyl 4-acetylbenzoate

This initial step involves the protection of the carboxylic acid functionality of 4-acetylbenzoic acid via Fischer esterification to prevent interference in the subsequent Claisen condensation.

Materials:

- 4-Acetylbenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 1 L round-bottom flask, dissolve 4-acetylbenzoic acid (e.g., 12.7 g, 0.077 mol) in 750 mL of anhydrous methanol.[\[1\]](#)
- Carefully add concentrated sulfuric acid (1.6 mL) dropwise to the solution.[\[1\]](#)
- Attach a reflux condenser and heat the mixture to 70°C for 8 hours.[\[1\]](#)
- After cooling to room temperature, remove the methanol using a rotary evaporator.[\[1\]](#)
- Dissolve the resulting solid in 400 mL of diethyl ether and transfer to a separatory funnel.

- Wash the organic layer sequentially with 150 mL of saturated sodium bicarbonate solution (3 times) and 150 mL of brine (1 time).^[1]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate as a solid.^[1]

Step 2: Synthesis of Methyl 4-(1,3-dioxobutanoyl)benzoate

This step employs a Claisen condensation reaction to form the β -diketone, a key intermediate for the isoxazole ring formation.

Materials:

- Methyl 4-acetylbenzoate
- Ethyl acetate
- Sodium ethoxide (NaOEt)
- Anhydrous ethanol
- Hydrochloric acid (1 M)
- Diethyl ether
- Round-bottom flask with a reflux condenser and dropping funnel
- Ice bath

Procedure:

- In a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (e.g., 2.3 g, 0.1 mol) in anhydrous ethanol (100 mL).
- To this solution, add ethyl acetate (e.g., 10.4 mL, 0.1 mol).

- Add a solution of methyl 4-acetylbenzoate (e.g., 17.8 g, 0.1 mol) in anhydrous ethanol (50 mL) dropwise over 30 minutes while stirring.
- After the addition is complete, heat the reaction mixture to reflux for 4 hours.
- Cool the mixture in an ice bath and acidify with 1 M hydrochloric acid to a pH of approximately 4-5.
- Extract the product with diethyl ether (3 x 100 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β -diketone, methyl 4-(1,3-dioxobutanoyl)benzoate. The product can be purified by column chromatography if necessary.

Step 3: Synthesis of 4-(5-methyl-3-isoxazolyl)benzoic acid

The final step involves the cyclization of the β -diketone with hydroxylamine to form the isoxazole ring, followed by the hydrolysis of the methyl ester to the desired carboxylic acid.

Materials:

- Methyl 4-(1,3-dioxobutanoyl)benzoate
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Ethanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (concentrated)
- Round-bottom flask with a reflux condenser

Procedure: Part A: Cyclization

- Dissolve the crude methyl 4-(1,3-dioxobutanoyl)benzoate (e.g., 0.1 mol) in ethanol (200 mL) in a 500 mL round-bottom flask.
- Add hydroxylamine hydrochloride (e.g., 7.6 g, 0.11 mol) to the solution.
- Heat the mixture to reflux for 3 hours.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
- Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield crude methyl 4-(5-methyl-3-isoxazolyl)benzoate.

Part B: Hydrolysis

- To the crude methyl 4-(5-methyl-3-isoxazolyl)benzoate, add a solution of sodium hydroxide (e.g., 8 g, 0.2 mol) in a mixture of water (50 mL) and methanol (50 mL).^[2]
- Heat the mixture to reflux for 4 hours.^[2]
- After cooling, acidify the reaction mixture with concentrated hydrochloric acid until a precipitate forms.^[2]
- Filter the white precipitate, wash with cold water, and dry to obtain the final product, **4-(5-methyl-3-isoxazolyl)benzoic acid**.

Data Presentation

Compound	Step	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Melting Point (°C)	Key Analytical Data
Methyl 4-acetylbenzoate	1	C ₁₀ H ₁₀ O ₃	178.18	>90	93-96	¹ H NMR data available. [3]
Methyl 4-(1,3-dioxobut-2-yl)benzoate	2	C ₁₂ H ₁₀ O ₅	234.21	70-80	-	-
Methyl 4-(5-methyl-3-isoxazolyl)benzoate	3A	C ₁₂ H ₁₁ NO ₃	217.22	85-95 (for cyclization)	-	-
4-(5-methyl-3-isoxazolyl)benzoic acid	3B	C ₁₁ H ₉ NO ₃	203.19	>90 (for hydrolysis)	~222 (dec.)	¹ H and ¹³ C NMR data available for similar structures. [4] [5]

Visualizations

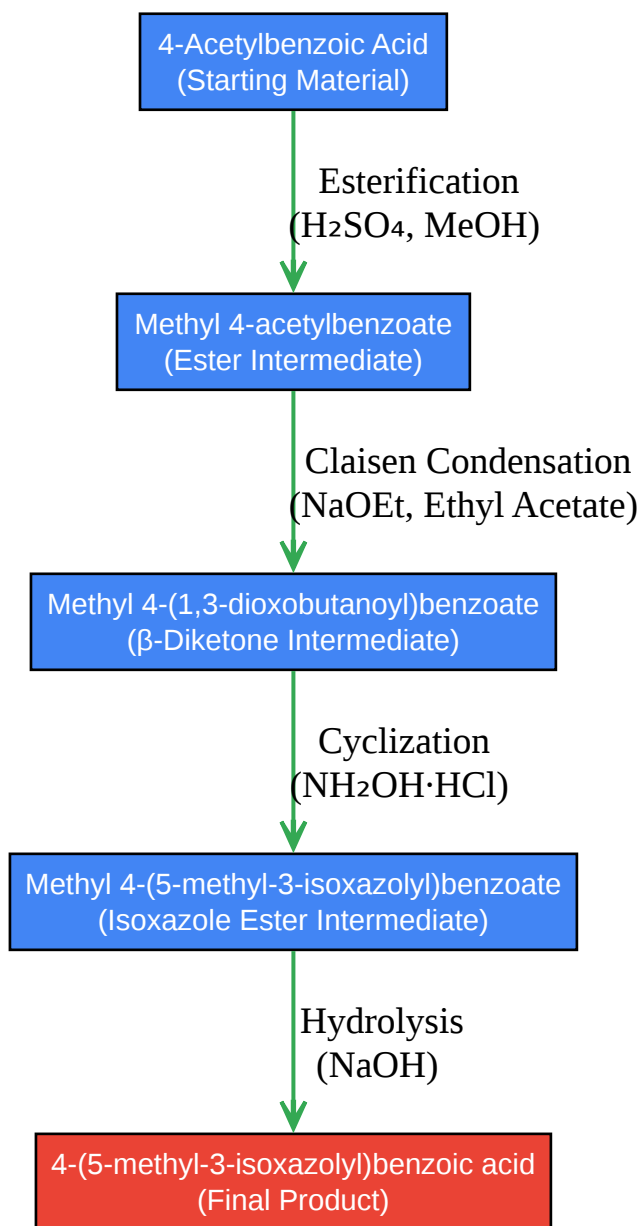
Experimental Workflow



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Caption: Synthetic workflow for **4-(5-methyl-3-isoxazolyl)benzoic acid**.

Signaling Pathway (Logical Relationship of Synthesis)

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Caption: Logical progression of the synthesis of **4-(5-methyl-3-isoxazolyl)benzoic acid**.

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